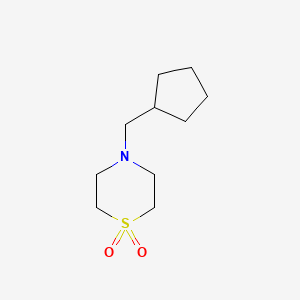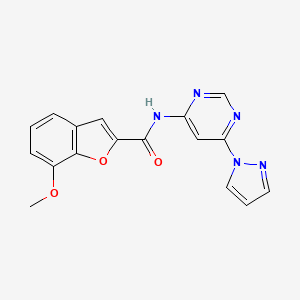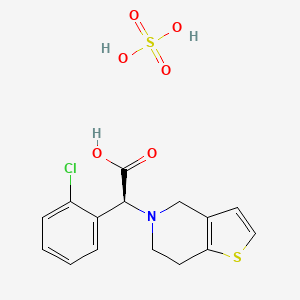
4-(Cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide” is a compound that contains a thiazinane ring, which is a six-membered ring containing one sulfur atom, one nitrogen atom, and four carbon atoms . The cyclopentylmethyl group is attached to the 4th carbon of the thiazinane ring .
Molecular Structure Analysis
The molecular structure of “4-(Cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide” would consist of a thiazinane ring with a cyclopentylmethyl group attached to one of the carbon atoms. The ‘1,1-dioxide’ indicates the presence of two oxygen atoms, each attached to a different carbon atom in the ring .
Chemical Reactions Analysis
The chemical reactions of “4-(Cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react under suitable conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide” would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would all influence these properties .
Aplicaciones Científicas De Investigación
Pharmacology
Antihypertensive Applications: The compound has been explored for its potential in treating hypertension. Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which our compound is related, have shown promise as antihypertensive agents .
Anticancer Potential: Research indicates that certain derivatives can act as PI3Kδ inhibitors, which are relevant in cancer treatment due to their role in cell growth and survival .
Agriculture
Antifungal Activities: Derivatives of the related 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been synthesized and tested against various phytopathogenic fungi, showing substantial antifungal activities .
Material Science
Organic Semiconductor Development: Thiophene derivatives, which share a similar sulfur-containing structure with our compound, are used in the development of organic semiconductors, field-effect transistors, and organic light-emitting diodes (OLEDs) .
Biochemistry
Enzyme Modulation: The compound’s derivatives have been studied for their ability to modulate enzymes such as AMPA receptors and KATP channels, which are important in neurological functions and metabolic regulation .
Environmental Science
Pollution Mitigation: While direct applications in environmental science are not explicitly documented for this compound, related sulfur-containing heterocycles are being studied for their role in pollution mitigation and environmental remediation .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s worth noting that the thiazole ring, a component of the compound, is known to interact with biological targets through various mechanisms, contributing to a wide range of activities .
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Pharmacokinetics
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Propiedades
IUPAC Name |
4-(cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c12-14(13)7-5-11(6-8-14)9-10-3-1-2-4-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPZHPUUXWUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)



![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)


